Levocabastine hydrochloride

Description

LEVOCABASTINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1993 and has 1 investigational indication.

Properties

IUPAC Name |

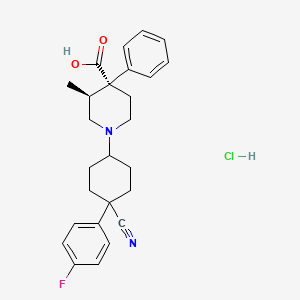

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICFWWJHIMKBCD-SFUPJVRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79516-68-0 (Parent) | |

| Record name | Levocabastine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079547787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045508 | |

| Record name | Levocabastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79547-78-7 | |

| Record name | Levocabastine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079547787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCABASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124XMA6YEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levocabastine Hydrochloride: An In-depth Examination of Mechanisms Beyond H1 Receptor Antagonism

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Levocabastine (B1674950) is a well-established second-generation antihistamine, renowned for its potent and selective antagonism of the histamine (B1213489) H1 receptor. This property has cemented its role in the topical treatment of allergic conjunctivitis and rhinitis. However, a growing body of scientific evidence reveals that the therapeutic efficacy of levocabastine may not be solely attributable to its H1-blocking capabilities. This technical guide delves into the molecular mechanisms of levocabastine that extend beyond its primary function, exploring its interactions with cell adhesion molecules, inflammatory cytokine signaling, and neurotensin (B549771) receptors. This paper synthesizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the implicated signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Levocabastine hydrochloride is a synthetic piperidine (B6355638) derivative that has been a mainstay in the management of localized allergic reactions for decades. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which effectively mitigates the classic symptoms of allergy such as itching, redness, and swelling. While this action is indisputable, several preclinical and in vitro studies have indicated that levocabastine possesses additional pharmacological properties that contribute to its anti-inflammatory and clinical effects. Understanding these ancillary mechanisms is crucial for optimizing its therapeutic use and for identifying new potential applications. This whitepaper will systematically explore three core areas of levocabastine's activity beyond the H1 receptor: modulation of inflammatory cytokine release, antagonism of the VLA-4 integrin, and interaction with the neurotensin receptor 2 (NTS2).

Modulation of Pro-Inflammatory Cytokine Release

Beyond blocking the immediate effects of histamine, levocabastine has been shown to directly modulate the release of key pro-inflammatory cytokines from eosinophils, a critical cell type in the late-phase allergic response.

Key Findings and Data

A pivotal study demonstrated that levocabastine can significantly inhibit the release of a specific subset of pro-inflammatory mediators from human eosinophilic leukemia (EoL-1) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).[1] The inhibition was dose-dependent and highlights a direct anti-inflammatory effect on a crucial cellular player in allergic inflammation.

| Cytokine/Mediator | Effect of Levocabastine (0.1 to 2.3 mM) | Reference |

| Interleukin-1β (IL-1β) | Significantly Decreased | [1] |

| IL-1 receptor antagonist (IL-1ra) | Significantly Decreased | [1] |

| Interleukin-6 (IL-6) | Significantly Decreased | [1] |

| Interleukin-8 (IL-8) | Significantly Decreased | [1] |

| IL-12p40 | Significantly Decreased | [1] |

| Interferon gamma-induced protein 10 (IP-10) | Significantly Decreased | [1] |

| Vascular Endothelial Growth Factor (VEGF) | Significantly Decreased | [1] |

| IL-1α, IL-5, IL-10, GM-CSF, G-CSF, MCP-1, MIP-1α, MIP-1β, RANTES, TGFα, Fractalkine | No significant inhibition | [1] |

Experimental Protocol: TNF-α-Induced Cytokine Release Assay

The following protocol outlines the methodology used to determine the effect of levocabastine on cytokine release from eosinophils.[1]

-

Cell Culture: Human eosinophilic leukemia (EoL-1) cells are cultured. For differentiation, cells are treated with 25 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Stimulation: Differentiated and non-differentiated EoL-1 cells are suspended in a low-serum medium. Cytokine release is induced by stimulating the cells with TNF-α (e.g., 5, 10, or 25 ng/mL) for various time points (0 to 24 hours).

-

Levocabastine Treatment: To evaluate its effect, cells are pre-incubated with varying concentrations of levocabastine (0.1 to 2.3 mM) before the addition of TNF-α.

-

Cytokine Analysis: At specified time points (e.g., 12 and 24 hours), the cell culture supernatant is collected. The concentration of multiple cytokines is quantified simultaneously using a multiplex bead-based immunoassay (e.g., Luminex 200™).

-

Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Newman-Keuls) to determine statistical significance.

Putative Signaling Pathway

While the precise mechanism is not fully elucidated, the inhibition of TNF-α-induced cytokine production suggests a potential interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a potent activator of this pathway, which is a master regulator of inflammatory gene expression, including many of the cytokines inhibited by levocabastine. It is hypothesized that levocabastine may exert a stabilizing effect downstream of the TNF receptor, although this requires further investigation independent of its H1-receptor effects.

Caption: Putative mechanism for levocabastine's inhibition of cytokine production.

Antagonism of Very Late Antigen-4 (VLA-4) Integrin

Levocabastine has been identified as a direct antagonist of the integrin VLA-4 (α4β1), a key adhesion molecule involved in the recruitment and infiltration of eosinophils and other leukocytes into inflamed tissues. This action is distinct from its H1-receptor antagonism.

Key Findings and Data

Studies have shown that levocabastine can inhibit the binding of VLA-4 to its ligands, such as fibronectin (FN) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This directly translates to a functional inhibition of eosinophil adhesion.

| Assay Type | Finding | IC50 Value | Reference |

| VLA-4 Binding Assay | Displacement of 125I-fibronectin binding | 585 µM | [1] |

| Cell Adhesion Assay | Inhibition of EoL-1 cell adhesion to VCAM-1 | 772 µM | [1] |

This antagonistic activity on a key integrin provides a clear mechanism for how levocabastine can reduce the infiltration of inflammatory cells in the late phase of an allergic reaction.[2]

Experimental Protocol: VLA-4 Scintillation Proximity Assay (SPA)

The following protocol details the method used to quantify the binding of levocabastine to VLA-4.[1]

-

Receptor Source: HEK 293 cells stably overexpressing human VLA-4 are lysed to serve as the source of the integrin.

-

Bead Preparation: Anti-rabbit IgG antibody-coated SPA beads are prepared.

-

Immuno-capture: The VLA-4 receptor from the cell lysate is captured by a specific anti-α4 integrin monoclonal antibody, which is then coupled to the SPA beads.

-

Binding Reaction: The receptor-bead complex is incubated with a radiolabeled VLA-4 ligand, 125I-fibronectin.

-

Competition Assay: To determine the inhibitory effect of levocabastine, the binding reaction is performed in the presence of increasing concentrations of the drug.

-

Detection: When 125I-fibronectin binds to the VLA-4 on the bead, the radioisotope is close enough to excite the scintillant within the bead, producing a light signal that is detected by a scintillation counter. Unbound 125I-fibronectin is too far away to produce a signal.

-

Data Analysis: The concentration of levocabastine that inhibits 50% of the specific binding (IC50) is calculated.

Signaling Pathway and Workflow

Levocabastine's action as a VLA-4 antagonist is a direct blockade of a protein-protein interaction. This prevents the "outside-in" signaling that would normally occur upon VLA-4 engagement, which is crucial for firm adhesion and transmigration of eosinophils across the vascular endothelium.

References

Levocabastine Hydrochloride Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine (B1674950), a potent and selective second-generation histamine (B1213489) H1-receptor antagonist, is primarily used for the topical treatment of allergic conjunctivitis and rhinitis. Its efficacy and safety are underpinned by its pharmacokinetic profile, which favors local activity with minimal systemic exposure. Understanding the absorption, distribution, metabolism, and excretion (ADME) of levocabastine hydrochloride in various animal models is crucial for preclinical drug development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of levocabastine in key animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Parameters

The pharmacokinetic profile of levocabastine has been evaluated in several animal species. The following tables summarize the key pharmacokinetic parameters following intravenous, oral, and topical administration in rats, rabbits, and dogs.

Intravenous Administration

Intravenous administration provides a baseline for understanding the distribution and elimination characteristics of a drug, independent of absorption.

Table 1: Comparison of Pharmacokinetic Parameters of Levocabastine in Male Rats, Rabbits, and Dogs After Single Intravenous Administration.

| Parameter | Rat | Rabbit | Dog |

| Dose (mg/kg) | 0.05 - 0.2 | 0.05 - 0.2 | 0.05 - 0.2 |

| t½ (elimination half-life) | ~6 hours | ~10 hours | ~12 hours |

| CL (plasma clearance) | High | High | High |

| Vdss (volume of distribution at steady state) | Similar across species | Similar across species | Similar across species |

| fu (fraction unbound in plasma) | Similar across species | Similar across species | Similar across species |

Data sourced from a product monograph for Livostin® Eye Drops. The monograph indicates that plasma clearance in these animal species is four to six times higher than in humans.

Oral Administration

Oral administration studies are essential for determining the bioavailability and absorption characteristics of a drug.

Table 2: Pharmacokinetic Parameters of Levocabastine Following Oral Administration in Animal Models.

| Species | Dose (mg/kg) | Bioavailability | Key Findings |

| Rat | 2.5 - 40 | Well absorbed | Average steady-state levels increase proportionally with the dose. |

| Dog | 5 - 20 | Complete | Well absorbed with complete bioavailability. Average steady-state levels increase proportionally with the dose. |

Data sourced from a product monograph for Livostin® Eye Drops.

Topical (Ocular) Administration

Topical administration is the intended clinical route for levocabastine. Understanding its absorption from the site of application is critical.

Table 3: Pharmacokinetic Insights Following Ocular Administration of Levocabastine in Rabbits.

| Study Type | Dosing Regimen | Steady-State Plasma Concentrations (Css) | Ocular Tissue Concentrations |

| Chronic Instillation (6 months) | 0.05 mg, 4 times daily (0.2 mg/day) | 8.7 ± 3.4 ng/mL | ~2-4 times higher than plasma levels in the anterior chamber fluid. |

| Chronic Instillation (6 months) | 0.05 mg, 8 times daily (0.4 mg/day) | 21.7 ± 18.1 ng/mL | Proportional to the instilled amount. |

Data sourced from a product monograph for Livostin® Eye Drops.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections describe the general experimental designs employed in the cited animal studies.

Intravenous Pharmacokinetic Study in Rats, Rabbits, and Dogs

Objective: To determine the pharmacokinetic profile of levocabastine following a single intravenous injection.

Animals: Male rats, rabbits, and dogs were used. Specific strains were not detailed in the available literature.

Drug Administration: Levocabastine hydrochloride was administered as a single intravenous injection at doses ranging from 0.05 to 0.2 mg/kg. The formulation of the injection is not specified in the available documents.

Blood Sampling: Serial blood samples were collected at predetermined time points post-administration. The exact sampling schedule is not available.

Bioanalysis: Plasma concentrations of levocabastine were determined using a validated bioanalytical method. While the specific method for these studies is not described, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a common technique for quantifying small molecules like levocabastine in biological matrices.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as elimination half-life (t½), plasma clearance (CL), and volume of distribution at steady state (Vdss).

Ocular Administration Study in Rabbits

Objective: To assess the systemic absorption and ocular distribution of levocabastine after chronic topical administration.

Animals: Male and female rabbits were used in a six-month study.

Drug Administration: A 0.05 mg formulation of levocabastine eye drops was instilled into the eyes of the rabbits either four or eight times daily.

Sample Collection: Blood samples were collected to determine steady-state plasma concentrations. At the end of the study, anterior chamber fluid was collected to measure local drug concentrations.

Bioanalysis: Levocabastine concentrations in plasma and anterior chamber fluid were quantified using a validated analytical method.

Key Pharmacokinetic Processes and Workflows

Visualizing the processes involved in pharmacokinetic studies can aid in understanding the experimental flow and the fate of the drug in the body.

Caption: General ADME pathway of levocabastine.

An In-Depth Technical Guide to Levocabastine Hydrochloride Receptor Binding Affinity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine (B1674950), a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, is a cornerstone in the management of allergic conjunctivitis and rhinitis.[1] Its therapeutic efficacy is intrinsically linked to its high affinity for the histamine H1 receptor. A thorough understanding of its binding characteristics is paramount for drug development professionals and researchers exploring its therapeutic potential and potential off-target effects. This technical guide provides a comprehensive overview of the methodologies employed in levocabastine hydrochloride receptor binding affinity assays, with a focus on the histamine H1 receptor and key off-target receptors.

Core Concepts in Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand (in this case, levocabastine) for a specific receptor.[2] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled test compound (levocabastine), the binding affinity of the test compound can be determined.[3] Key parameters derived from these assays include:

-

IC50: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand.[4]

-

Ki (Inhibition Constant): A measure of the binding affinity of the competing unlabeled ligand. It is derived from the IC50 value and the concentration and affinity of the radioligand.[5]

-

Bmax (Maximum Binding Capacity): The total number of receptors in a given preparation.[3]

-

Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[3]

Data Presentation: Levocabastine Hydrochloride Binding Affinities

The following tables summarize the quantitative data for levocabastine hydrochloride's binding affinity at its primary target and key off-target receptors.

Table 1: Histamine H1 Receptor Binding Affinity

| Radioligand | Tissue/Cell Line | Preparation | Ki (nM) | Reference |

| [3H]mepyramine | Guinea Pig Brain | Membranes | 0.36 | |

| [3H]mepyramine | Human H1 Receptor (recombinant) | CHO Cells | 2.3 | |

| [3H]mepyramine | Rat Brain | Membranes | 1.2 |

Table 2: Off-Target Receptor Binding Affinities

| Receptor | Radioligand | Tissue/Cell Line | Preparation | Ki (nM) | Reference |

| Neurotensin (B549771) Receptor 2 (NTS2) | [3H]SR 48692 | Rat Brain | Membranes | ~7 (IC50) | [6] |

| Sigma-2 | [3H]DTG | Rat Liver | Membranes | >10,000 | |

| Histamine H2 | [3H]tiotidine | Rodent Brain | Membranes | >10,000 | |

| Histamine H3 | [3H]N-methyl histamine | Rodent Brain | Membranes | >10,000 |

Experimental Protocols

This section provides detailed methodologies for key receptor binding assays relevant to levocabastine hydrochloride.

Histamine H1 Receptor Radioligand Binding Assay ([3H]mepyramine)

This protocol outlines a competitive inhibition assay to determine the binding affinity of levocabastine hydrochloride for the histamine H1 receptor using [3H]mepyramine as the radioligand.

a. Materials:

-

Cell Culture: HEK293T cells transiently expressing the human histamine H1 receptor.[7]

-

Radioligand: [3H]mepyramine (specific activity >20 Ci/mmol).[8]

-

Unlabeled Ligand: Levocabastine hydrochloride.

-

Non-specific Binding Control: Mianserin (B1677119) (10 µM).[7]

-

Binding Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

-

Scintillation Cocktail.

-

Protein Assay Reagents (e.g., BCA protein assay kit). [7]

b. Cell Membrane Preparation:

-

Culture HEK293T cells expressing the human H1 receptor to near confluence.

-

Harvest the cells and homogenize them in cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove large debris.[5]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[5]

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[5]

c. Binding Assay Protocol:

-

Thaw the membrane preparation and resuspend it in the binding buffer.[5]

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:[5]

-

Incubate the plate for 4 hours at 25°C with gentle agitation.[7][9]

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[5]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[9]

-

Dry the filters and add scintillation cocktail.[5]

-

Quantify the filter-bound radioactivity using a scintillation counter.[5]

d. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[5]

-

Plot the percentage of specific binding against the logarithm of the levocabastine concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression analysis.[4]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Neurotensin Receptor 2 (NTS2) Binding Assay

This protocol describes a competitive binding assay to assess the affinity of levocabastine for the NTS2 receptor.

a. Materials:

-

Radioligand: [3H]levocabastine or a suitable NTS2-selective radioligand.[10]

-

Tissue Preparation: Rat brain membranes.[6]

-

Unlabeled Ligand: Levocabastine hydrochloride.

-

Non-specific Binding Control: A high concentration of unlabeled neurotensin or levocabastine.

b. Assay Protocol:

-

Prepare rat brain membranes as described in the H1 receptor assay protocol.

-

Incubate the brain membranes with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled levocabastine.

-

Follow the incubation, filtration, and counting steps as outlined in the H1 receptor assay protocol.

-

Analyze the data to determine the IC50 and Ki values for levocabastine at the NTS2 receptor.

Sigma-2 Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of levocabastine for the sigma-2 receptor.

a. Materials:

-

Radioligand: [3H]Di-o-tolylguanidine ([3H]DTG).[11]

-

Tissue Preparation: Rat liver membrane homogenates.[12]

-

Unlabeled Ligand: Levocabastine hydrochloride.

-

Sigma-1 Receptor Masking Agent: (+)-Pentazocine (to block [3H]DTG binding to sigma-1 receptors).[13]

-

Non-specific Binding Control: A high concentration of a known sigma-2 ligand (e.g., haloperidol).[11]

b. Assay Protocol:

-

Prepare rat liver membrane homogenates as described previously.

-

Incubate the membrane homogenates with a fixed concentration of [3H]DTG and (+)-pentazocine in the presence of varying concentrations of levocabastine.[12]

-

Follow the incubation, filtration, and counting steps as detailed in the H1 receptor assay protocol.

-

Analyze the data to determine the IC50 and Ki values for levocabastine at the sigma-2 receptor.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[14] Upon histamine binding, the receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[15] This cascade of events ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[14]

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of levocabastine.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

- 1. Clinical pharmacology of new histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. revvity.com [revvity.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Localization of neurotensin NTS2 receptors in rat brain, using [3H]levocabastine | Semantic Scholar [semanticscholar.org]

- 11. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 15. researchgate.net [researchgate.net]

Levocabastine Hydrochloride and Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine (B1674950) hydrochloride is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist widely utilized in the topical treatment of allergic conjunctivitis and rhinitis.[1] While its primary mechanism of action is the competitive blockade of histamine H1 receptors, its direct effects on mast cell degranulation, the pivotal event in the initiation of the allergic cascade, remain a subject of nuanced investigation.[2][3] This technical guide provides an in-depth analysis of the current understanding of levocabastine hydrochloride's interaction with mast cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The evidence suggests a complex, context-dependent role for levocabastine in modulating mast cell activity, distinct from its principal antihistaminic function.

Introduction

Mast cells are critical effector cells in Type I hypersensitivity reactions. Upon activation, typically through the cross-linking of immunoglobulin E (IgE) bound to their high-affinity FcεRI receptors, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, leukotrienes, and prostaglandins.[4] Levocabastine hydrochloride's established efficacy in alleviating allergic symptoms is predominantly attributed to its potent antagonism of histamine at the H1 receptor, thereby mitigating the downstream effects of mast cell-derived histamine.[2] However, the potential for levocabastine to directly modulate the degranulation process itself is of significant interest for its therapeutic profile. This document synthesizes the available scientific literature to provide a comprehensive overview of this topic.

Mechanism of Action: A Dual Perspective

Levocabastine's interaction with the allergic cascade can be viewed from two perspectives:

-

Primary Mechanism: H1-Receptor Antagonism: Levocabastine exhibits high selectivity and affinity for the histamine H1 receptor.[2] By competitively binding to these receptors on various cell types, including vascular endothelial cells and sensory neurons, it effectively blocks the actions of histamine released from mast cells. This prevents the characteristic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.[2]

-

Secondary Effects: Modulation of Mast Cell Degranulation: The direct influence of levocabastine on mast cell stability is less definitive and appears to be dependent on the experimental model and stimulus. Some studies suggest an inhibitory role under specific conditions, while others report no effect or even a pro-degranulatory action at high concentrations.[3]

Quantitative Data on Mast Cell Degranulation

The available quantitative data on the direct effects of levocabastine on mast cell degranulation is limited and at times conflicting. The following tables summarize the key findings from various in vitro and in vivo studies.

Table 1: In Vitro Effects of Levocabastine Hydrochloride on Mast Cell Mediator Release

| Cell Type | Species | Stimulus | Levocabastine Concentration | Observed Effect on Mediator Release | Quantitative Data | Citation |

| Peritoneal Mast Cells | Rat | Compound 48/80, A23187, Concanavalin A | Not specified | No inhibitory effect on histamine release. | Not provided | |

| Passively Sensitized Peritoneal Mast Cells | Rat | Antigen | Higher concentrations required | Inhibition of histamine release. | Not specified | |

| Lung Pieces | Guinea Pig | Antigen | 10⁻⁴ M | Potent inhibitory effect on histamine release. Dose-dependent inhibition of leukotriene C4 release. | Significant inhibition of LTC4 release at 10⁻⁴ M. | [5] |

| Leukocytes (from allergic volunteers) | Human | Allergen | 10⁻⁸ M to 10⁻⁶ M | Did not influence allergen-induced histamine release. | Not provided | [3] |

| Leukocytes (from healthy volunteers) | Human | Levocabastine alone | 10⁻⁴ M and 10⁻³ M | Caused histamine release. | Not provided | [3] |

Table 2: In Vivo Effects of Levocabastine Hydrochloride on Mast Cell-Related Allergic Responses

| Model | Species | Levocabastine Administration | Measured Parameters | Observed Effect | Citation |

| Passive Peritoneal Anaphylaxis | Rat | Not specified | Not specified | Inhibition of anaphylaxis. | |

| Allergic Rhinitis | Human | Nasal Spray | Nasal symptoms, inflammatory cell influx | Significant reduction in nasal symptoms and inflammatory cell influx. | [6] |

| Allergic Conjunctivitis | Guinea Pig | Topical | Conjunctival edema, vascular permeability | Less effective than ketotifen (B1218977) in reducing edema and vascular permeability. | [7] |

Signaling Pathways in Mast Cell Degranulation

The canonical pathway for IgE-mediated mast cell degranulation is initiated by the cross-linking of FcεRI receptors, leading to a cascade of intracellular signaling events. A key outcome of this cascade is an increase in intracellular calcium concentration, which is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators.

Some evidence suggests that levocabastine may exert a modulatory effect on this pathway by preventing the decrease in cyclic AMP (cAMP) content in activated mast cells. Elevated cAMP levels are generally associated with the inhibition of mast cell degranulation. However, the precise mechanism and significance of this effect in the overall action of levocabastine require further elucidation.

Experimental Protocols

A variety of in vitro and in vivo models are employed to assess the effects of compounds on mast cell degranulation. Below is a generalized protocol for an in vitro mast cell degranulation assay using rat peritoneal mast cells, a commonly used primary cell model.

In Vitro Mast Cell Degranulation Assay: Rat Peritoneal Mast Cells

Objective: To evaluate the inhibitory effect of levocabastine hydrochloride on antigen-induced histamine release from passively sensitized rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Hanks' balanced salt solution (HBSS)

-

Bovine serum albumin (BSA)

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-Human Serum Albumin (HSA) (antigen)

-

Levocabastine hydrochloride solutions (various concentrations)

-

Triton X-100 (for cell lysis)

-

Ortho-phthalaldehyde (OPT) for histamine fluorometric assay

-

Microplate reader (fluorescence)

Procedure:

-

Isolation of Peritoneal Mast Cells:

-

Euthanize rats and inject 20 ml of cold HBSS into the peritoneal cavity.

-

Gently massage the abdomen for 2 minutes.

-

Aspirate the peritoneal fluid and collect it in chilled tubes.

-

Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with cold HBSS.

-

Resuspend the cells in HBSS containing 0.1% BSA.

-

Purify mast cells using a suitable density gradient centrifugation method (e.g., Percoll).

-

Assess mast cell purity and viability.

-

-

Passive Sensitization:

-

Incubate the purified mast cells with an optimal concentration of anti-DNP IgE at 37°C for 2 hours.

-

Wash the cells twice to remove unbound IgE.

-

Resuspend the sensitized cells in HBSS-BSA.

-

-

Inhibition Assay:

-

Aliquot the sensitized mast cell suspension into microcentrifuge tubes.

-

Add various concentrations of levocabastine hydrochloride or vehicle (control) to the tubes.

-

Pre-incubate for 15 minutes at 37°C.

-

-

Antigen Challenge:

-

Initiate degranulation by adding DNP-HSA to the cell suspensions.

-

Incubate for 30 minutes at 37°C.

-

Include a negative control (no antigen) and a positive control for total histamine release (cell lysis with Triton X-100).

-

-

Termination and Sample Collection:

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge at 400 x g for 5 minutes at 4°C.

-

Collect the supernatant for histamine measurement.

-

-

Histamine Quantification:

-

Perform a fluorometric assay using OPT to measure the histamine content in the supernatants and the cell lysates (total histamine).

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each sample.

-

Determine the concentration-response curve for levocabastine's inhibition of histamine release and calculate the IC50 value if applicable.

-

Discussion and Future Directions

The available evidence indicates that levocabastine hydrochloride's primary role in the management of allergic conditions is its potent and selective antagonism of the histamine H1 receptor. Its direct effects on mast cell degranulation are not as clearly defined and appear to be highly dependent on the experimental conditions, including the species and tissue origin of the mast cells, the stimulus used for activation, and the concentration of levocabastine.

The observation that levocabastine can inhibit histamine release in some models, particularly those involving immunologic stimuli in guinea pig lung and passively sensitized rat mast cells, suggests a potential, albeit secondary, mast cell stabilizing effect. The finding that it may prevent the decrease in cAMP levels in activated mast cells provides a plausible, though not fully substantiated, mechanism for this inhibition.

Conversely, the lack of effect in other models and the induction of histamine release at high concentrations in human leukocytes highlight the complexity of its pharmacological profile. The clinical significance of these direct mast cell effects, in light of its powerful H1-antihistamine activity, remains to be fully elucidated.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which levocabastine modulates mast cell signaling pathways under different conditions.

-

Conducting studies with human mast cells from relevant tissues (e.g., conjunctiva, nasal mucosa) to better understand its effects in a clinical context.

-

Determining the IC50 values for mast cell stabilization in models where an inhibitory effect is observed to better quantify its potency in this regard.

Conclusion

Levocabastine hydrochloride is an effective topical treatment for allergic rhinitis and conjunctivitis, primarily due to its potent H1-receptor antagonism. While it is not a classical mast cell stabilizer in the same category as cromolyn (B99618) sodium, there is evidence to suggest that it can, under specific experimental conditions, inhibit the release of mediators from mast cells. This potential dual action, though not universally observed, may contribute to its overall therapeutic efficacy. For researchers and drug development professionals, a thorough understanding of this nuanced activity is crucial for the rational design and application of future anti-allergic therapies. The conflicting findings underscore the importance of careful model selection and data interpretation when investigating the complex interactions between anti-allergic drugs and mast cell biology.

References

- 1. Influence of levocabastine suspension on ciliary beat frequency and mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]

- 3. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative studies of mediator release from guinea pig lung mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Inhibitory effect of levocabastine on allergen-induced increase of nasal reactivity to histamine and cell influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of ketotifen fumarate, olopatadine, and levocabastine on ocular active anaphylaxis in the guinea pig and ocular immediate hypersensitivity in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Levocabastine Hydrochloride with the Neurotensin Receptor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine (B1674950), a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, has been identified as a crucial tool for differentiating neurotensin (B549771) receptor subtypes. This technical guide provides an in-depth analysis of the interaction between levocabastine hydrochloride and the low-affinity neurotensin receptor, NTS2. It consolidates quantitative binding data, details key experimental methodologies, and illustrates the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the neurotensin system.

Introduction to Neurotensin Receptors

Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a local hormone in the periphery[1]. Its diverse physiological effects are mediated through three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled sortilin/NTS3. NTS1 and NTS2 are G protein-coupled receptors (GPCRs) that exhibit distinct pharmacological properties and signaling mechanisms[2].

-

NTS1 Receptor: The high-affinity neurotensin receptor, with a binding affinity for neurotensin in the sub-nanomolar range (0.1-0.4 nM)[2]. It is primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades[2].

-

NTS2 Receptor: The low-affinity neurotensin receptor, which binds neurotensin with an affinity in the low nanomolar range (2-5 nM)[2]. A key pharmacological characteristic of the NTS2 receptor is its sensitivity to the antihistamine levocabastine[2][3][4].

Levocabastine Hydrochloride: A Selective NTS2 Receptor Ligand

Levocabastine hydrochloride is a piperidine (B6355638) derivative primarily known for its potent and selective antagonism of the histamine H1 receptor[5]. However, it has been discovered to also bind with high affinity to the NTS2 receptor, making it an invaluable pharmacological tool for distinguishing between NTS1 and NTS2[3][6]. Levocabastine's interaction with the NTS2 receptor is complex, exhibiting both antagonistic and, in some cellular contexts, partial agonist or agonist-like properties[3][7].

Quantitative Analysis of Levocabastine Interaction with NTS2

The binding affinity of levocabastine for the NTS2 receptor has been characterized in various studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of Levocabastine for the Neurotensin Receptor 2 (NTS2)

| Compound | Receptor | Preparation | Radioligand | Affinity Metric | Value (nM) | Reference |

| Levocabastine | NTS2 | Rat brain synaptic membranes | [125I-Tyr3]Neurotensin | IC50 | 7 | [8] |

| Levocabastine | mNTRL (mouse NTS2) | COS-7 cell membranes | [125I-Tyr3]Neurotensin | IC50 | 1-2 | [9] |

Table 2: Comparative Binding Affinities of Neurotensin and Levocabastine

| Ligand | Receptor Subtype | Reported Affinity (nM) | Reference |

| Neurotensin | NTS1 | 0.1 - 0.4 (KD) | [2] |

| Neurotensin | NTS2 | 2 - 5 (KD) | [2] |

| Levocabastine | NTS2 | 7 (IC50) | [8] |

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines the methodology for determining the binding affinity of levocabastine for the NTS2 receptor using a competition binding assay.

Objective: To determine the IC50 value of levocabastine for the NTS2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the NTS2 receptor (e.g., transfected CHO or COS-7 cells) or from tissues with high NTS2 expression (e.g., rat brain synaptic membranes).

-

Radioligand: [125I-Tyr3]Neurotensin.

-

Competitor: Levocabastine hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (containing a specific amount of protein).

-

50 µL of varying concentrations of levocabastine.

-

50 µL of a fixed concentration of [125I-Tyr3]Neurotensin.

-

For determining non-specific binding, a high concentration of unlabeled neurotensin is used instead of levocabastine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium[10].

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Dry the filters, and measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the levocabastine concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the effect of levocabastine on NTS2 receptor activation by monitoring changes in intracellular calcium levels.

Objective: To assess the agonist or antagonist properties of levocabastine at the NTS2 receptor.

Materials:

-

Cell Line: A cell line stably expressing the NTS2 receptor (e.g., CHO-K1 cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

-

Test Compounds: Levocabastine, a known NTS2 agonist (e.g., SR48692 in some systems), and a known NTS2 antagonist.

-

Fluorescence Plate Reader or Microscope.

Procedure:

-

Cell Culture: Culture the NTS2-expressing cells in appropriate media until they reach a suitable confluency.

-

Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Washing: Gently wash the cells with fresh assay buffer to remove any extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.

-

Compound Addition: Add varying concentrations of levocabastine to the cells. To test for antagonistic effects, pre-incubate the cells with levocabastine before adding a known NTS2 agonist.

-

Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Calculate the change in fluorescence from the baseline. For agonist activity, plot the response against the levocabastine concentration to determine the EC50. For antagonist activity, determine the shift in the agonist's dose-response curve.

NTS2 Receptor Signaling Pathway

The signaling pathway activated by the NTS2 receptor is cell-type dependent. However, a common pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade can ultimately lead to the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2)[11]. Levocabastine has been shown to stimulate intracellular calcium mobilization in cells expressing the rat NTS2 receptor, indicating agonist-like activity in this system[7].

NTS2 Receptor Signaling Pathway

Caption: Levocabastine-mediated NTS2 receptor signaling.

Conclusion

Levocabastine hydrochloride's unique pharmacological profile as a selective ligand for the NTS2 receptor has been instrumental in advancing our understanding of the neurotensin system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the physiological and pathological roles of the NTS2 receptor. The complex nature of levocabastine's interaction, exhibiting both antagonistic and context-dependent agonistic properties, underscores the need for careful experimental design and interpretation. Future research leveraging the tools and techniques described herein will be critical for the development of novel therapeutics targeting the neurotensin pathway.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]

- 4. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular cloning of a levocabastine-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct functional characteristics of levocabastine sensitive rat neurotensin NT2 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of Levocabastine hydrochloride

An In-Depth Technical Guide to Levocabastine (B1674950) Hydrochloride: Discovery, Synthesis, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Levocabastine hydrochloride is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist renowned for its rapid onset and sustained duration of action in treating allergic conjunctivitis and rhinitis.[1][2][3][4][5] Discovered in 1979 at Janssen Pharmaceutica, it marked a significant advancement in topical allergy treatment.[1][3][4][6][7][8] This document provides a comprehensive technical overview of levocabastine hydrochloride, detailing its pharmacological profile, a practical and sustainable synthesis pathway with explicit experimental protocols, and key quantitative data. It is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Pharmacological Profile

Levocabastine was identified by Janssen Pharmaceutica in 1979 as a highly selective H1-receptor antagonist.[1][3][7][8] Its development was geared towards creating a topical agent for allergic conditions that could act directly at the site of irritation with minimal systemic side effects.[2]

Mechanism of Action

Levocabastine's primary mechanism involves competitive antagonism of histamine H1 receptors on effector cells.[2][3][9] During an allergic response, histamine is released from mast cells and binds to H1 receptors, triggering symptoms like itching, vasodilation, and increased vascular permeability.[2][10] Levocabastine effectively blocks this interaction, preventing the downstream signaling cascade that leads to allergic symptoms.[2][9] Its high specificity for the H1 receptor minimizes off-target effects.[2]

Interestingly, subsequent research revealed that levocabastine also acts as a potent and selective antagonist for the neurotensin (B549771) receptor NTS2, making it a valuable tool in studying this receptor's function.[1][9]

Pharmacokinetics and Physicochemical Properties

Levocabastine is primarily administered as a topical microsuspension for ophthalmic or nasal use.[1][2][11] This localized delivery ensures high concentrations at the target site with limited systemic absorption, thereby reducing the potential for adverse effects like sedation.[2][12]

| Property | Value | Reference |

| IUPAC Name | (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | [1][11] |

| Molecular Formula | C₂₆H₂₉FN₂O₂ | [1][11] |

| CAS Number | 79516-68-0 | [1] |

| Systemic Bioavailability | 30-60% (Ocular); 60-80% (Nasal) | [9] |

| Plasma Protein Binding | ~55% | [9] |

| Metabolism | ~10-20% metabolized to an acylglucuronide | [3] |

| Elimination Half-life | 35-40 hours | [9] |

| Excretion | Primarily renal (~70% as unchanged drug) | [9] |

Synthesis of Levocabastine Hydrochloride

The synthesis of levocabastine hydrochloride has evolved to improve efficiency and sustainability for industrial production. The pathway described here is a practical and improved method that avoids chiral resolution and chromatographic purification, yielding a high-purity final product.[7][13][14] The core strategy involves the reductive amination of a key cyclohexanone (B45756) intermediate with a chiral piperidine (B6355638) intermediate.

References

- 1. Levocabastine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. droracle.ai [droracle.ai]

- 6. Levocabastine [medbox.iiab.me]

- 7. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 10. [Pharmacological and clinical properties of levocabastine hydrochloride (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Levocabastine hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]

- 13. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H₁ Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. khu.elsevierpure.com [khu.elsevierpure.com]

An In-depth Technical Guide to the Molecular Structure and Activity Relationship of Levocabastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levocabastine (B1674950) is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist.[1][2] Its molecular architecture is finely tuned for high-affinity binding to the H1 receptor, enabling effective blockade of histamine-mediated allergic responses. This technical guide provides a detailed examination of the molecular structure of levocabastine hydrochloride, its mechanism of action, and the underlying structure-activity relationships (SAR) that govern its pharmacological profile. The document includes a summary of available quantitative data, detailed experimental protocols for assessing receptor affinity and functional activity, and visualizations of the relevant biological and experimental pathways.

Molecular Structure of Levocabastine Hydrochloride

Levocabastine is a synthetic piperidine (B6355638) derivative.[3] The hydrochloride salt form enhances its solubility and stability for pharmaceutical formulations.

Chemical Name: (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrochloride.

Molecular Formula: C₂₆H₃₀ClFN₂O₂

Molecular Weight: 456.99 g/mol

The structure of levocabastine is characterized by several key features:

-

A central piperidine ring which serves as a common scaffold in many H1-antihistamines.

-

A basic tertiary amine within the piperidine ring, which is crucial for interaction with the receptor.

-

A cyclohexyl ring substituted with a p-fluorophenyl group and a cyano group .

-

A phenyl group and a carboxylic acid group attached to the same carbon (C4) of the piperidine ring.

-

Specific stereochemistry at positions C3 and C4 of the piperidine ring and a cis conformation of the substituents on the cyclohexyl ring.

Mechanism of Action

Levocabastine exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor.[2] In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cell types, initiating a signaling cascade that leads to symptoms like itching, vasodilation, and increased vascular permeability.[2] Levocabastine, due to its high affinity for the H1 receptor, binds to the receptor and prevents histamine from binding and activating it.[2] This blockade effectively inhibits the downstream signaling pathways, thereby preventing the onset of allergic symptoms.[2] Its action is highly selective for the H1 receptor, which minimizes off-target side effects.[1]

Structure-Activity Relationship (SAR)

While specific SAR studies detailing the systematic modification of each component of the levocabastine molecule are not extensively published, we can infer the importance of its structural features based on the general pharmacophore model for H1-antihistamines and data from related compounds.

-

Piperidine Scaffold and Tertiary Amine: The piperidine ring acts as a central scaffold. The tertiary amine within this ring is a critical feature for H1-antagonists. It is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the H1 receptor.

-

Cyclohexyl Ring: This bulky, lipophilic group contributes to the overall van der Waals interactions within the receptor's binding pocket, enhancing binding affinity.

-

p-Fluorophenyl Group: The aromatic ring provides a crucial interaction point, likely through pi-pi stacking with aromatic amino acid residues in the receptor. The fluorine atom can modulate the electronic properties of the ring and may form specific hydrogen bonds or other electrostatic interactions, further anchoring the ligand in the binding site.

-

Cyano Group: The electron-withdrawing nature of the cyano group can influence the electronic distribution of the adjacent phenyl ring and may participate in dipole-dipole or hydrogen bond interactions within the receptor.

-

C4-Phenyl and Carboxylic Acid Groups: The substitution at the C4 position of the piperidine ring with both a phenyl and a carboxylic acid group is a distinctive feature. The phenyl group contributes to hydrophobic interactions. The carboxylic acid, which will be deprotonated at physiological pH, introduces a negative charge that can form a strong ionic bond or hydrogen bonds with specific residues in the H1 receptor binding pocket, significantly increasing affinity and selectivity.

-

Stereochemistry: The specific stereoisomer, levocabastine, is the active form. This highlights the three-dimensional nature of the drug-receptor interaction, where a precise orientation of the functional groups is necessary for optimal binding and antagonist activity.

Quantitative Pharmacological Data

Specific Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values for levocabastine at the histamine H1 receptor are not consistently reported across publicly available literature. However, its high potency and selectivity are well-established. The following table summarizes the available data on its receptor selectivity profile. A lower affinity ratio indicates higher selectivity for the H1 receptor.

| Parameter | Receptor | Value | Reference |

| Receptor Affinity Ratio (H2:H1) | H2 vs H1 | 420 | |

| Receptor Affinity Ratio (H3:H1) | H3 vs H1 | 82 |

Table 1: Selectivity Profile of Levocabastine

Experimental Protocols

The quantitative data for H1 receptor antagonists like levocabastine are typically generated through two main types of in vitro assays: receptor binding assays to determine affinity (Ki) and functional assays to determine potency (IC50 or EC50).

Histamine H1 Receptor Binding Assay

This assay measures the affinity of a test compound for the H1 receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of levocabastine.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a well-characterized H1 antagonist).

-

Test Compound: Levocabastine hydrochloride.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., GF/C).

Methodology:

-

Incubation: In assay tubes, combine the H1 receptor-containing membranes, a fixed concentration of [³H]mepyramine (typically near its Kd value), and varying concentrations of levocabastine. For total binding, omit levocabastine. For non-specific binding, add a saturating concentration of the non-specific binding control.

-

Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the levocabastine concentration. Determine the IC50 value (the concentration of levocabastine that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the histamine-induced increase in intracellular calcium, which is the primary signaling event following H1 receptor activation.

Objective: To determine the functional potency (IC50) of levocabastine.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

-

Test Compound: Levocabastine hydrochloride.

-

Agonist: Histamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: A fluorescence microplate reader (e.g., FLIPR, FlexStation) or a fluorescence microscope capable of kinetic reading.

Methodology:

-

Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well or 384-well microplates and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.

-

Compound Pre-incubation: Wash the cells to remove excess dye and add varying concentrations of levocabastine. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a fixed concentration of histamine (typically the EC80 concentration, which gives 80% of the maximal response) into each well.

-

Data Acquisition: Immediately after histamine addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is determined for each well. Plot the response as a percentage of the control (histamine alone) against the logarithm of the levocabastine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of levocabastine that inhibits 50% of the histamine-induced calcium mobilization.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Histamine H1 Receptor Signaling Pathway and Site of Levocabastine Action.

Experimental Workflow Diagrams

Receptor Binding Assay Workflow

Caption: Workflow for a Competitive Radioligand Binding Assay.

Calcium Mobilization Assay Workflow

Caption: Workflow for a Calcium Mobilization Functional Assay.

References

- 1. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]

- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]

In Vitro Characterization of Levocabastine Hydrochloride: A Technical Guide to its Antihistaminic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine (B1674950) hydrochloride is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist. Its efficacy in the topical treatment of allergic rhinitis and conjunctivitis is underpinned by its direct and competitive antagonism of histamine at the H1 receptor. This technical guide provides an in-depth overview of the in vitro methods used to characterize the antihistaminic properties of Levocabastine hydrochloride, including its receptor binding affinity and its functional effects on various cellular and tissue models. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of relevant biological pathways and experimental workflows.

Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor

Levocabastine hydrochloride exerts its therapeutic effects by competitively binding to histamine H1 receptors on effector cells.[1][2][3] This action prevents histamine from binding and initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction.[1][2][3] Levocabastine does not inhibit the release of histamine from mast cells; rather, it blocks the effects of already-released histamine.[1]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Upon histamine binding, the following cascade is initiated:

-

Gq Protein Activation: The activated H1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gq alpha subunit, promoting the exchange of GDP for GTP.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Cellular Response: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative In Vitro Characterization

The antihistaminic effects of Levocabastine hydrochloride have been quantified using a variety of in vitro assays. The following tables summarize key findings.

Table 1: Histamine H1 Receptor Binding Affinity

| Parameter | Value | Species/System | Reference |

| Dissociation Constant (Kd) | 52.6 nmol/L | Human Conjunctival Epithelial Cells | [4] |

Table 2: Functional Antagonism

| Assay | Parameter | Value | Species/System | Reference |

| Histamine-induced Phosphatidylinositol Turnover | IC50 | 8 nmol/L | Human Conjunctival Epithelial Cells | [4] |

| Histamine-induced Intracellular Ca2+ Concentration | IC50 | 8 nmol/L | Human Conjunctival Epithelial Cells | [4] |

| Histamine-induced Guinea Pig Ileum Contraction | - | Potent Inhibition | Guinea Pig | [5] |

Table 3: Effects on Mast Cell Degranulation

| Stimulus | Effect of Levocabastine | Concentration | Species/System | Reference |

| Allergen | No influence on release | 10⁻⁸ M to 10⁻⁶ M | Human Leukocytes | [1] |

| - | Histamine Release | 10⁻⁴ M and 10⁻³ M | Human Leukocytes & Guinea Pig Airway Smooth Muscle | [1] |

| Antigen-Antibody Reactions | Moderate Inhibition | Not specified | Guinea Pig Conjunctiva |

Detailed Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Methodology:

-

Receptor Preparation:

-

Prepare membrane homogenates from cells or tissues known to express the histamine H1 receptor (e.g., guinea pig cerebellum or recombinant cell lines).

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

-

Assay Components:

-

Radioligand: [³H]-pyrilamine (mepyramine) is a commonly used radiolabeled H1 antagonist.

-

Test Compound: Levocabastine hydrochloride, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin) is used to determine the amount of radioligand that binds to non-receptor sites.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

-

Incubation:

-

In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of Levocabastine hydrochloride.

-

For total binding, omit the unlabeled competitor. For non-specific binding, add the high concentration of the unlabeled H1 antagonist.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Levocabastine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Levocabastine that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Caption: Experimental Workflow for a Mast Cell Degranulation Assay.

Methodology:

-

Cell Culture and Sensitization:

-

Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Sensitize the cells overnight with an appropriate concentration of IgE directed against a specific antigen (e.g., anti-DNP IgE).

-

-

Pre-incubation with Test Compound:

-

Wash the sensitized cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate the cells with various concentrations of Levocabastine hydrochloride for a defined period (e.g., 30 minutes).

-

-

Stimulation of Degranulation:

-

Induce degranulation by adding the specific antigen (e.g., DNP-HSA) to the cell suspension.

-

Include appropriate controls:

-

Spontaneous release: Cells with buffer only.

-

Maximum release: Cells lysed with a detergent (e.g., Triton X-100).

-

-

-

Supernatant Collection:

-

Stop the reaction by placing the samples on ice and centrifuge to pellet the cells.

-

Carefully collect the supernatants.

-

-

β-Hexosaminidase Assay:

-

Add an aliquot of the supernatant to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Incubate the mixture to allow the enzyme to cleave the substrate.

-

Stop the reaction with a stop buffer (e.g., glycine (B1666218) or sodium carbonate).

-

Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm).

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample relative to the maximum release control.

-

Determine the percent inhibition of degranulation for each concentration of Levocabastine.

-

Plot the percent inhibition against the logarithm of the Levocabastine concentration to determine the IC50 value, if applicable.

-

Isolated Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is used to assess the functional antagonism of H1 receptor-mediated smooth muscle contraction.

Caption: Setup for an Isolated Organ Bath Experiment.

Methodology:

-

Tissue Preparation:

-